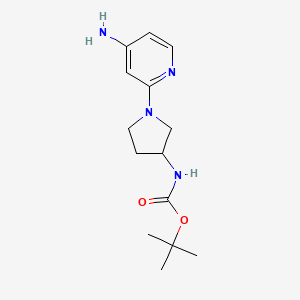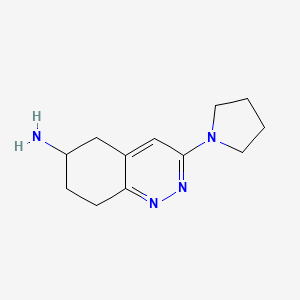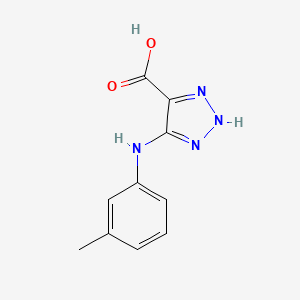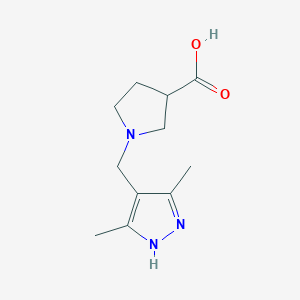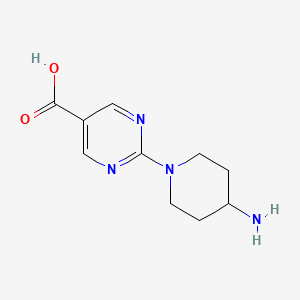
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid
Übersicht
Beschreibung
“2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound used in scientific research for various applications, including drug development and medicinal chemistry studies. It is a versatile compound that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid”, involves numerous methods. One of the methods includes the 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones under Cu-catalysis .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The InChI code for “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is 1S/C11H15N3O2/c12-9-2-5-14 (5-3-9)11-12-6-9 (7-13-11)10 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .Chemical Reactions Analysis
The chemical reactions involving “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” are complex and involve several steps. For instance, the synthesis of pyrimidine derivatives involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: Drug Design and Synthesis
In medicinal chemistry, this compound is utilized as a building block for the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic effects. For instance, derivatives of this compound have been explored for their potential as kinase inhibitors, which are crucial in the treatment of cancers and inflammatory diseases .
Biotechnology: Enzyme Inhibition
Biotechnological applications of this compound include its role as an enzyme inhibitor. By attaching to specific enzymes, it can regulate biological pathways, which is essential in research related to metabolic diseases and the development of biocatalysts .
Pharmacology: Pharmacokinetic Modulation
In pharmacology, the compound’s derivatives can be designed to modify pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME). This is vital for enhancing the efficacy and safety profiles of new pharmacological agents .
Chemistry: Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including cyclization, alkylation, and coupling, to yield complex molecules with desired properties for further research and development .
Materials Science: Functional Materials Development
In materials science, the compound’s derivatives can be incorporated into functional materials. These materials might exhibit unique properties like conductivity or luminescence, which can be applied in the creation of sensors or electronic devices .
Environmental Science: Pollutant Degradation
Lastly, in environmental science, research is being conducted on the use of this compound in the degradation of pollutants. Its chemical structure could potentially interact with harmful substances, leading to their breakdown and reducing environmental toxicity .
Zukünftige Richtungen
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid”, is an important task of modern organic chemistry . Future research could focus on the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Eigenschaften
IUPAC Name |
2-(4-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c11-8-1-3-14(4-2-8)10-12-5-7(6-13-10)9(15)16/h5-6,8H,1-4,11H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPKHOIBFAMQCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=C(C=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-aminoethyl)-2-cyclopropylpyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B1478566.png)

![1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-ol](/img/structure/B1478571.png)
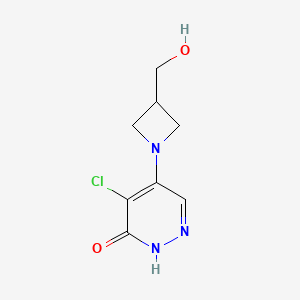

![(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)methanol](/img/structure/B1478578.png)

